molecular formula C19H30BNO3Si B13142381 5-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

5-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B13142381
M. Wt: 359.3 g/mol
InChI Key: NGNGTAWOVDOCLR-UHFFFAOYSA-N
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Description

5-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a complex organic compound that features a benzonitrile core substituted with tert-butyldimethylsilyl and dioxaborolan groups. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of flow chemistry and microreactor technology can be applied to scale up the synthesis efficiently. These methods offer advantages such as improved reaction control, higher yields, and reduced waste .

Chemical Reactions Analysis

Types of Reactions

5-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for borylation, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

5-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to its functional groups. The tert-butyldimethylsilyl group provides steric protection, while the dioxaborolan group facilitates borylation reactions. These properties enable the compound to interact with molecular targets and pathways in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

    5-((tert-Butyldimethylsilyl)oxy)-2-bromobenzonitrile: Similar structure but with a bromine atom instead of the dioxaborolan group.

    5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar structure but with a hydroxyl group instead of the tert-butyldimethylsilyl group.

Uniqueness

The uniqueness of 5-((tert-Butyldimethylsilyl)oxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile lies in its combination of functional groups, which provides a balance of steric protection and reactivity. This makes it a versatile compound for various applications in synthesis and materials science .

Properties

Molecular Formula

C19H30BNO3Si

Molecular Weight

359.3 g/mol

IUPAC Name

5-[tert-butyl(dimethyl)silyl]oxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

InChI

InChI=1S/C19H30BNO3Si/c1-17(2,3)25(8,9)22-15-10-11-16(14(12-15)13-21)20-23-18(4,5)19(6,7)24-20/h10-12H,1-9H3

InChI Key

NGNGTAWOVDOCLR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O[Si](C)(C)C(C)(C)C)C#N

Origin of Product

United States

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